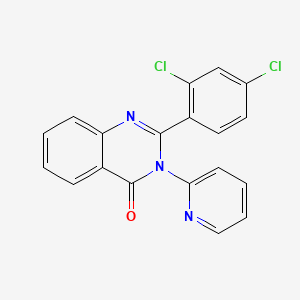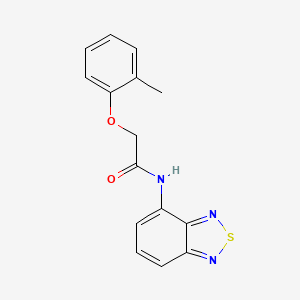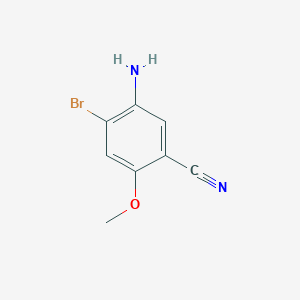
2-(2,4-dichlorophenyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure. Compounds with quinazolinone structures are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction mixture is usually heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone N-oxides, while reduction could produce dihydroquinazolinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenyl)-3-(pyridin-3-yl)quinazolin-4(3H)-one
- 2-(2,4-dichlorophenyl)-3-(pyridin-4-yl)quinazolin-4(3H)-one
- 2-(2,4-dichlorophenyl)-3-(pyridin-2-yl)quinazolin-2(3H)-one
Uniqueness
2-(2,4-dichlorophenyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dichlorophenyl and pyridinyl groups can enhance its interactions with biological targets, potentially leading to more potent effects compared to similar compounds.
Properties
Molecular Formula |
C19H11Cl2N3O |
|---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-3-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C19H11Cl2N3O/c20-12-8-9-13(15(21)11-12)18-23-16-6-2-1-5-14(16)19(25)24(18)17-7-3-4-10-22-17/h1-11H |
InChI Key |
VFIDWCBBTSEIMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[6-(4-Methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]amino}-4-oxobutanoic acid](/img/structure/B12460681.png)

![2-(6-Chloro-5-{4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl}-1-methylindol-3-YL)-N,N-dimethyl-2-oxoacetamide](/img/structure/B12460698.png)
![N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12460699.png)
![1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-[(2-chlorophenyl)(4-chlorophenyl)methyl]cyclohexanecarboxamide](/img/structure/B12460700.png)
![3-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B12460709.png)
![2-amino-4-(2,5-dimethoxyphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12460717.png)

![4-{[(E)-naphthalen-1-ylmethylidene]amino}phenol](/img/structure/B12460727.png)



![methyl 2-[3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B12460762.png)
![N-benzyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B12460764.png)
